molecular formula C11H14N2O B8310480 2-tert-Butyl-5-methoxy-isonicotinonitrile

2-tert-Butyl-5-methoxy-isonicotinonitrile

Cat. No.: B8310480
M. Wt: 190.24 g/mol
InChI Key: IHYCMGOGXCZZBK-UHFFFAOYSA-N
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Description

2-tert-Butyl-5-methoxy-isonicotinonitrile is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

2-tert-butyl-5-methoxypyridine-4-carbonitrile

InChI

InChI=1S/C11H14N2O/c1-11(2,3)10-5-8(6-12)9(14-4)7-13-10/h5,7H,1-4H3

InChI Key

IHYCMGOGXCZZBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=C(C(=C1)C#N)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2-tert-butyl-5-hydroxy-isonicotinonitrile (10.0 g, 73.5 mmol) in acetonitrile/methanol (9:1, 20 mL) was added N,N-diisopropylethylamine (1.48 mL, 8.52 mmol) followed by (trimethylsilyl)diazomethane (2.0M in hexane, 4.30 mL, 8.52 mmol). The red solution was stirred for 18 h at room temperature and then concentrated in vacuo. The residue was dissolved in methylene chloride, washed with saturated aqueous NaHCO3 dried over sodium sulfate, filtered, and concentrated in vacuo to provide 2-tert-butyl-5-methoxy-isonicotinonitrile (1.10 g, 99%) as a pale yellow oil which was utilized without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
1.48 mL
Type
reactant
Reaction Step One
Name
acetonitrile methanol
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.3 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 10.0 g (73.5 mmol) of 2-tert-Butyl-5-hydroxy-isonicotinonitrile ((a) J. Med. Chem. 1981, 24, 115 (b) U.S. Pat. No. 4,123,537) in MeCN/MeOH (9:1, 20 mL) was added iPr2NEt (1.48 mL, 8.52 mmol) followed by (trimethylsilyl)diazomethane (2.0 M in hexane, 4.30 mL, 8.52 mmol). The red solution was stirred 18 h at rt then concentrated. The residue was dissolved in CH2Cl2, washed with saturated NaHCO3, dried over Na2SO4, filtered, and concentrated to provide 2-tert-Butyl-5-methoxy-isonicotinonitrile (1.10 g, 99%) as a pale yellow oil which was utilized without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4.3 mL
Type
reactant
Reaction Step Four
Quantity
1.48 mL
Type
reactant
Reaction Step Five
Name
MeCN MeOH
Quantity
20 mL
Type
solvent
Reaction Step Five

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